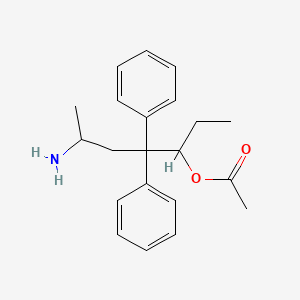

(6-Amino-4,4-diphenylheptan-3-yl) acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dinor-levomethadyl acetate, also known as dnlaam or 1 alpha-acetyldinormethadol, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Dinor-levomethadyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Dinor-levomethadyl acetate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dinor-levomethadyl acetate is primarily located in the cytoplasm and membrane (predicted from logP). Dinor-levomethadyl acetate and formaldehyde can be biosynthesized from nor-levomethadyl acetate through the action of the enzyme cytochrome P450 3A7. In humans, dinor-levomethadyl acetate is involved in the levomethadyl acetate metabolism pathway.

Wissenschaftliche Forschungsanwendungen

Chemosensing Properties

(6-Amino-4,4-diphenylheptan-3-yl) acetate and similar compounds have been investigated for their potential in chemosensing applications. Specifically, certain derivatives of this compound were found to exhibit significant antioxidant activities, along with antimicrobial activity against bacterial strains, anti-inflammatory activity, and cytotoxic activity against certain cancer cell lines (Al-Hazmy et al., 2022).

Synthesis of β-Amino Acids

These compounds have also been utilized in the synthesis of β-amino acids containing a cyclopropane ring. This synthesis involves the Michael addition of optically active 3, 4-diphenyloxazolidinone to 2′-substituted 2-chloro-2-cyclopropylideneacetates (Es-Sayed et al., 1993).

Ligands in Palladium-Catalyzed Reactions

A study demonstrated the use of a chiral amino alcohol related to this compound in the creation of an efficient ligand for palladium-catalyzed enantioselective allylic amination reactions. This ligand showed excellent enantioselectivity in the amination reaction of certain acetates (Sudo & Saigo, 1997).

Catalysts in Enantioselective Reductions

These compounds have been prepared from amino acids and used as catalysts in enantioselective reductions of acetophenone, showcasing their potential in organic synthesis (Braun et al., 2007).

Derivatives in Organic Synthesis

Derivatives of (diphenylmethylene-amino) acetic acid, related to this compound, have been used in reactions with carbon disulfide and phenyl isothiocyanate. These reactions produce ketene dithioacetals and N,N-acetals, highlighting their utility in organic synthesis (Dölling et al., 1993).

Anticancer Agents

Another study synthesized diphenyl (aryl) (4-oxo-2-phenyl-4H-quinazolin-3-yl)-acetic acid hydrazino methyl phosphonate, a compound structurally related to this compound, and evaluated its potential as an anticancer agent. The compounds showed significant anti-proliferative activity against various cancer cell lines (Awad et al., 2018).

Recombinant Protein Expression in E. coli

A study on E. coli BL21 (DE3) indicated that acetate, a derivative of acetic acid, can impact the expression of recombinant proteins. The study suggested an approach of cultivating E. coli at alkaline pH values to minimize the effects caused by acetate stress, showcasing the compound's relevance in bioprocessing (Wang et al., 2014).

Luminescence and NMR Studies

Luminescence and NMR studies have included the investigation of acetate binding to chiral diaqua europium, gadolinium, or ytterbium cationic complexes, demonstrating its use in understanding complex chemical interactions (Dickins et al., 2002).

Eigenschaften

| 40488-01-5 | |

Molekularformel |

C21H27NO2 |

Molekulargewicht |

325.4 g/mol |

IUPAC-Name |

(6-amino-4,4-diphenylheptan-3-yl) acetate |

InChI |

InChI=1S/C21H27NO2/c1-4-20(24-17(3)23)21(15-16(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16,20H,4,15,22H2,1-3H3 |

InChI-Schlüssel |

FYQILXMAOLDNOY-UHFFFAOYSA-N |

SMILES |

CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

Kanonische SMILES |

CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

Synonyme |

1 alpha-acetyldinormethadol 1 alpha-acetyldinormethadol maleate 1 alpha-acetyldinormethadol maleate, (R*,R*)-(+-)-isomer 1 alpha-acetyldinormethadol maleate, (S-(R*,R*))-isomer 1 alpha-acetyldinormethadol, (-)-(S-(R*,R*))-isomer 1 alpha-acetyldinormethadol, (R-(R*,R*))-isomer 1 alpha-acetyldinormethadol, hydrochloride, (S-(R*,R*))-isomer dinor-LAAM dinorLAAM DNLAAM l-alpha-dinoracetylmethadol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,3S,5R,6R,9R,10R,12S,14R,16R,18S,20R,23R,25R)-3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)spiro[11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-22,2'-5H-1,3-thiazole]-4-one](/img/structure/B1211933.png)

![10-Methoxy-9-methyl-8-[(3-methyl-2-butenyl)oxy]-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-6-one](/img/structure/B1211937.png)

![5-Methoxy-2-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol](/img/structure/B1211948.png)

![Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester](/img/structure/B1211952.png)

![7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1211955.png)